molecular formula C9H10INO3S B14813291 3-Cyclopropoxy-4-iodobenzenesulfonamide

3-Cyclopropoxy-4-iodobenzenesulfonamide

Cat. No.: B14813291
M. Wt: 339.15 g/mol
InChI Key: DEPXTOLZYRVEFU-UHFFFAOYSA-N
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Description

3-Cyclopropoxy-4-iodobenzenesulfonamide is a chemical compound with the molecular formula C9H10INO3S and a molecular weight of 339.15 g/mol . It belongs to the class of sulfonamides, which are known for their wide range of biological activities, including antibacterial, antiviral, and anticancer properties . This compound is characterized by the presence of a cyclopropoxy group, an iodine atom, and a benzenesulfonamide moiety, making it a unique and versatile molecule in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Cyclopropoxy-4-iodobenzenesulfonamide typically involves the reaction of 4-iodobenzenesulfonyl chloride with cyclopropyl alcohol in the presence of a base . The reaction proceeds through the nucleophilic substitution of the sulfonyl chloride group by the cyclopropoxy group, resulting in the formation of the desired product. The reaction conditions usually include the use of an organic solvent, such as dichloromethane, and a base, such as triethylamine, to facilitate the reaction.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and reaction time, to achieve higher yields and purity. Industrial production may also involve the use of continuous flow reactors and automated systems to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

3-Cyclopropoxy-4-iodobenzenesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium azide or thiourea can be used in the presence of a base like sodium hydroxide.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic media.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Major Products Formed

    Substitution Reactions: Formation of substituted benzenesulfonamides.

    Oxidation Reactions: Formation of carbonyl compounds.

    Reduction Reactions: Formation of corresponding amines.

Mechanism of Action

The mechanism of action of 3-Cyclopropoxy-4-iodobenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors . The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity by binding to the active site. This inhibition can disrupt essential biochemical pathways, leading to the desired therapeutic effects. Additionally, the presence of the iodine atom and cyclopropoxy group can enhance the compound’s binding affinity and specificity for its targets .

Properties

Molecular Formula

C9H10INO3S

Molecular Weight

339.15 g/mol

IUPAC Name

3-cyclopropyloxy-4-iodobenzenesulfonamide

InChI

InChI=1S/C9H10INO3S/c10-8-4-3-7(15(11,12)13)5-9(8)14-6-1-2-6/h3-6H,1-2H2,(H2,11,12,13)

InChI Key

DEPXTOLZYRVEFU-UHFFFAOYSA-N

Canonical SMILES

C1CC1OC2=C(C=CC(=C2)S(=O)(=O)N)I

Origin of Product

United States

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